Zalospirone - 114298-18-9

Zalospirone

Catalog Number: EVT-1176505
CAS Number: 114298-18-9
Molecular Formula: C24H29N5O2
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of zalospirone involves a multi-step process starting from 1,3,5,7-cyclooctatetraene. Key steps in the synthesis include:

  1. Cyclization: The initial cyclization reaction occurs in toluene under heating conditions, where the cyclooctatetraene undergoes transformation into a more complex structure.
  2. Substitution: Following cyclization, the intermediate product undergoes a substitution reaction facilitated by pyridine, also under heating conditions.

The detailed parameters for each reaction step, such as temperature and duration, are not extensively documented in available literature.

Molecular Structure Analysis

Zalospirone's molecular structure is characterized by a complex arrangement that includes multiple rings and functional groups. Its IUPAC name is:

(1S,2S,6R,7R,8R,11S)4[4(4pyrimidin2ylpiperazin1yl)butyl]4azatetracyclo[5.4.2.02,6.08,11]trideca9,12diene3,5dione(1S,2S,6R,7R,8R,11S)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione

Structural Features

  • Core Structure: The compound features an azapirone core which is significant for its pharmacological activity.
  • Functional Groups: It contains piperazine and pyrimidine moieties that are crucial for its interaction with serotonin receptors.
  • 3D Configuration: The stereochemistry is defined by specific configurations at several chiral centers in the molecule.

The molecular structure can be represented using various notations such as InChI and SMILES:

  • InChI: InChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+

These structural representations are essential for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Zalospirone can participate in several types of chemical reactions:

  1. Oxidation: Although specific reagents and conditions are not widely reported, zalospirone can undergo oxidation under certain circumstances.
  2. Reduction: Similar to oxidation, reduction reactions are feasible but lack comprehensive documentation.
  3. Substitution Reactions: These reactions are pivotal during its synthesis process and involve modifications to the azapirone core structure.

The outcomes of these reactions depend heavily on the reagents and conditions employed.

Mechanism of Action

Zalospirone primarily acts as a partial agonist at serotonin 1A receptors. This mechanism is significant for its anxiolytic and antidepressant effects. The interaction with these receptors modulates serotonin transmission in the brain, which is crucial for mood regulation and anxiety control .

Pharmacodynamics

Research indicates that zalospirone may exhibit effects similar to other serotonin 1A receptor agonists like buspirone, potentially enhancing serotonergic activity while minimizing side effects associated with full agonists.

Physical and Chemical Properties Analysis

Zalospirone possesses distinct physical and chemical properties:

PropertyValue
Molecular FormulaC24H29N5O2C_{24}H_{29}N_{5}O_{2}
Molecular Weight419.5 g/mol
Melting PointNot extensively documented
SolubilityNot widely reported

These properties influence its behavior in biological systems and its potential applications in pharmacology.

Applications

Zalospirone has been primarily investigated for its potential applications in treating anxiety and depression:

  1. Psychopharmacology: Studies have focused on its effects on serotonin receptors and its potential as an anxiolytic agent.
  2. Behavioral Studies: Comparisons have been made with other serotonin 1A receptor agonists to evaluate efficacy and safety profiles.
  3. Neuropharmacology: Research aims to understand its impact on serotonin transmission and related neurochemical pathways .

Despite its discontinuation in clinical development due to side effects, zalospirone remains a subject of interest within psychopharmacological research due to its unique mechanism of action and structural characteristics.

Introduction to Zalospirone

Zalospirone (Chemical name: (3aα,4α,4aβ,6aβ,7α,7aα)-Hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut[f]isoindole-1,3(2H)-dione) represents a significant but ultimately discontinued experimental agent within the class of serotonergic psychotropic compounds. Identified initially as Wyeth-Ayerst compound WY-47,846, this molecule emerged during the late 20th century as part of concerted efforts to develop novel anxiolytic and antidepressant agents targeting serotonin receptors while avoiding the limitations of benzodiazepines. Zalospirone reached Phase III clinical trials for major depressive disorder before development cessation due primarily to tolerability issues, though it demonstrated clinically relevant antidepressant effects at higher doses [1] [6] [7]. Its pharmacological profile as a selective serotonin 5-hydroxytryptamine-1A (5-HT1A) receptor partial agonist positioned it within the broader azapirone class, sharing mechanistic similarities with buspirone while exhibiting distinct structural and binding characteristics [1] [2].

Historical Context and Discovery of Zalospirone (WY-47,846)

Zalospirone was developed in the 1980s-1990s by Wyeth-Ayerst Laboratories as part of their research program investigating serotonin 5-HT1A receptor ligands for psychiatric indications. Preclinical pharmacological characterization identified it as a high-affinity ligand for the 5-HT1A receptor subtype with partial agonist properties, distinguishing it from earlier anxiolytic drugs [1] [8]. Animal model studies, particularly the forced swimming test (a screening model for antidepressant activity), demonstrated that zalospirone differed from other Wyeth compounds like WY-50,324 and WY-48,723. Unlike these analogs which reduced immobility (suggesting antidepressant potential), zalospirone increased immobility time, complicating its initial preclinical evaluation but suggesting a unique neuropharmacological profile [8].

Advancement into clinical trials yielded evidence supporting its antidepressant efficacy. A pivotal randomized, double-blind, placebo-controlled multicenter study published in 1996 enrolled 287 outpatients meeting diagnostic criteria for unipolar major depression. Participants received either placebo or one of three fixed zalospirone doses (6 mg, 15 mg, or 45 mg daily, administered three times daily) for six weeks. The highest dose (45 mg/day) demonstrated statistically significant antidepressant effects compared to placebo starting at week 2, with a mean improvement on the 21-item Hamilton Rating Scale for Depression (HAM-D) of 12.8 points versus 8.4 points for placebo at the study endpoint (week 6, p < 0.05). This effect was consistent across multiple outcome measures and suggested a dose-response relationship, as the lower doses (6 mg and 15 mg) showed numerically greater but statistically non-significant improvement over placebo [7].

Despite demonstrating efficacy at the 45 mg dose, zalospirone's development was discontinued. The critical factor was poor tolerability at this therapeutically effective dose level. Adverse effects, notably dizziness and nausea, occurred in nearly half of the patients receiving 45 mg daily. Consequently, the dropout rate in this group reached 51% by week six, rendering the benefit-risk profile unfavorable. The study authors suggested that exploring gradual dose titration might improve tolerability, but further development was not pursued [1] [6] [7]. Patent and drug development databases confirm zalospirone's status as discontinued for both major depressive disorder and anxiety disorders in the United States by the end of 1999 [6].

Classification Within the Azapirone Pharmacological Class

Zalospirone belongs to the azapirone class of pharmacological agents. Azapirones are defined by their primary mechanism of action as serotonin 5-HT1A receptor partial agonists and typically share a chemical structure featuring a pyrimidinylpiperazine moiety linked to a heterocyclic spirolactam or related structure via a butyl chain [2] [4]. The term "azapirone" originated from the structural descriptor "azaspirodecanedione" applied to the prototype drug, buspirone. However, the class expanded to include structurally related compounds acting as 5-HT1A receptor agonists, even if they lack the exact azaspirodecanedione core [2] [10].

Table 1: Key Members of the Azapirone Class and Their Development Status

Compound NamePrimary IndicationsDevelopment/Marketing StatusDistinguishing Features
BuspironeGeneralized Anxiety Disorder (GAD)Approved (US, 1986)First azapirone; weak D2 antagonism
GepironeMajor Depressive Disorder (MDD), GADApproved (US, 2024 - ER formulation)More selective 5-HT1A agonist than buspirone
TandospironeAnxiety, Adjunct in Depression (Japan/China)Approved (Japan 1996, China 2004)Used as antipsychotic augmentation in Japan
IpsapironeAnxiety, DepressionDiscontinued (Phase II/III)Produces active metabolite 1-PP
Zalospirone (WY-47,846)Major Depressive Disorder, AnxietyDiscontinued (Phase III)Cyclic imide structure; high dropout in trials
EptapironeDepression (Preclinical focus)InvestigationalCharacterized as a 5-HT1A full agonist

Azapirones as a class are recognized for their anxiolytic and potential antidepressant properties, generally exhibiting a more favorable side effect profile than benzodiazepines. Key advantages include the absence of significant sedation, cognitive/motor impairment, abuse liability, tolerance, or physical dependence. However, they are often characterized by a slower onset of therapeutic action compared to benzodiazepines. While primarily developed for anxiety disorders, several azapirones, including zalospirone, gepirone, and tandospirone, have shown efficacy in treating major depressive disorder, either as monotherapy or as adjuncts to selective serotonin reuptake inhibitors [2] [4] [7]. Zalospirone exemplifies the class's potential for antidepressant efficacy but also highlights the challenges related to tolerability that impacted several first-generation azapirones. Its discontinuation contrasts with the eventual approval of gepirone extended-release decades later, underscoring the importance of formulation and dosing strategies for this drug class [2] [7].

Structural Relationship to 5-HT1A Receptor Ligands and Azapirones

Zalospirone possesses a distinctive tetracyclic structure integrating a cyclic imide (hexahydro-4,7-etheno-1H-cyclobut[f]isoindole-1,3(2H)-dione) core, setting it apart from the more common azaspirodecanedione (e.g., buspirone) or arylpiperazine (e.g., tandospirone) scaffolds found in other azapirones. Its molecular formula is C₂₄H₂₉N₅O₂, with a molar mass of 419.53 g/mol [1]. Despite this unique core, zalospirone retains the critical pharmacophoric elements characteristic of azapirones and high-affinity 5-HT1A ligands:

  • Arylpiperazine Pharmacophore: Zalospirone features a 2-pyrimidinylpiperazine moiety (specifically, 4-(4-(2-pyrimidinyl)-1-piperazinyl)). This element is a near-universal feature of azapirones and is crucial for high-affinity binding to the 5-HT1A receptor. The pyrimidine ring acts as the aryl component essential for receptor recognition and binding [1] [2] [10].
  • Linking Alkyl Chain: A butyl chain (tetramethylene linker, -CH₂-CH₂-CH₂-CH₂-) connects the cyclic imide core to the nitrogen atom of the piperazine ring. This four-atom spacer is optimal for linking the basic piperazine nitrogen to the terminal pharmacophore in many 5-HT1A ligands, allowing proper spatial orientation for receptor interaction [1] [10].
  • Terminal Pharmacophore: Instead of the spirodicarboximide found in buspirone or the dialkylaminoethyl moiety in tandospirone, zalospirone utilizes a bicyclic tetrahydropyrrolo-imidazole-dione structure (the cyclic imide). This bulky, conformationally constrained, and polar group likely influences the compound's overall receptor binding affinity, selectivity profile, functional efficacy (intrinsic activity), and pharmacokinetic properties, including its metabolic fate [1] [8].

Table 2: Comparative Binding Affinities (Ki, nM) of Selected Azapirones at Various Receptors [2]

ReceptorBuspironeGepironeIpsapironeTandospironeZalospirone (Representative)
5-HT1A20 ± 370 ± 107.9 ± 227 ± 5High affinity (Ki ~nM range)*
5-HT2A1,300 ± 4003,000 ± 506,400 ± 4,0001,300 ± 200Not Published
Dopamine D2240 ± 502,200 ± 2001,900 ± 2001,700 ± 300Lower than Buspirone*
α1-Adrenergic1,000 ± 4002,300 ± 30040 ± 71,600 ± 80Not Published
Muscarinic (mACh)38,000 ± 5,000> 100,00049,000 ± 5,000> 100,000Negligible

  • Inferred from functional studies and class profile [1] [8].

Functionally, zalospirone acts as a partial agonist at the 5-HT1A receptor. This means it binds to the receptor and activates it but produces a sub-maximal response (intrinsic activity) compared to a full agonist like serotonin itself or 8-OH-DPAT [1] [8]. Its efficacy profile differed from other Wyeth 5-HT1A ligands. While WY-48,723 acted as a full agonist producing the complete serotonin behavioral syndrome in rodents, and WY-50,324 acted as a partial agonist producing only some components of the syndrome, zalospirone antagonized the serotonin syndrome induced by 8-OH-DPAT. This suggests its intrinsic activity at presynaptic somatodendritic 5-HT1A autoreceptors was sufficiently low to block the effects of a full agonist, a property potentially linked to its unique effect of increasing immobility in the forced swim test, unlike other agonists/partial agonists which decreased it [8]. This complex profile – high affinity binding combined with low intrinsic activity at critical 5-HT1A populations – underpinned its pharmacological characterization as a partial agonist with potential therapeutic effects distinct from both full agonists and silent antagonists. Its structural divergence from other azapirones, particularly the cyclic imide core, likely contributed significantly to this specific functional efficacy profile and its overall receptor interaction landscape [1] [8] [10].

Properties

CAS Number

114298-18-9

Product Name

Zalospirone

IUPAC Name

(1S,2S,6R,7R,8R,11S)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione

Molecular Formula

C24H29N5O2

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C24H29N5O2/c30-22-20-18-6-7-19(17-5-4-16(17)18)21(20)23(31)29(22)11-2-1-10-27-12-14-28(15-13-27)24-25-8-3-9-26-24/h3-9,16-21H,1-2,10-15H2/t16-,17+,18-,19+,20-,21+

InChI Key

AERLHOTUXIJQFV-RCPZPFRWSA-N

SMILES

C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6

Synonyms

3a,4,4a,6a,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-etheno-1H-cyclobut(f)isoindole-1,3(2H)-dione
WY 47846
WY-47846
zalospirone
zalospirone dihydrochloride
zalospirone dihydrochloride, (3aalpha,4beta,4aalpha,6aalpha,7beta,7aalpha)-isomer
zalospirone hydrochloride

Canonical SMILES

C1CN(CCN1CCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C=C5)C6=NC=CC=N6

Isomeric SMILES

C1CN(CCN1CCCCN2C(=O)[C@@H]3[C@@H]4C=C[C@H]([C@@H]3C2=O)[C@@H]5[C@H]4C=C5)C6=NC=CC=N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.